molecular formula C9H6ClNO2 B1587630 4-Chloro-2-(isoxazol-5-yl)phenol CAS No. 86176-56-9

4-Chloro-2-(isoxazol-5-yl)phenol

Cat. No.: B1587630
CAS No.: 86176-56-9
M. Wt: 195.6 g/mol
InChI Key: AAJXJLYUWKMQNO-UHFFFAOYSA-N
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Description

4-Chloro-2-(isoxazol-5-yl)phenol is a chemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.6 g/mol . It is an off-white crystalline powder with a melting point of 196-206°C . This compound is known for its unique structure, which includes a phenol group substituted with a chlorine atom and an isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(isoxazol-5-yl)phenol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide . This (3 + 2) cycloaddition reaction is a common method for producing isoxazole derivatives. The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), but there are also metal-free synthetic routes available .

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave irradiation to reduce reaction times and improve yields . This method allows for the efficient production of the compound under controlled conditions, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(isoxazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(isoxazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-2-(isoxazol-5-yl)phenol can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of an isoxazole ring and a phenol group. this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJXJLYUWKMQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=NO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425580
Record name 4-chloro-2-isoxazol-5-yl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86176-56-9
Record name 4-chloro-2-isoxazol-5-yl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(5-isoxazolyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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